molecular formula C22H26N2O6 B2768901 3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954067-17-5

3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

Cat. No.: B2768901
CAS No.: 954067-17-5
M. Wt: 414.458
InChI Key: RHOTYJSSPDKIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure It belongs to the class of benzamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.

  • Introduction of the Morpholino Group: : The next step involves the introduction of the morpholino group. This can be achieved by reacting the benzamide intermediate with 2-phenylmorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Final Coupling: : The final step involves the coupling of the morpholino-substituted benzamide with an appropriate electrophile to introduce the 2-oxoethyl group. This can be achieved using reagents such as ethyl chloroformate or similar electrophilic reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the morpholino and oxoethyl groups.

    N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide: Lacks the trimethoxy substitution on the benzene ring.

    3,4,5-trimethoxy-N-(2-oxoethyl)benzamide: Lacks the phenylmorpholino group.

Uniqueness

3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is unique due to the presence of both the trimethoxy substitution on the benzene ring and the 2-oxo-2-(2-phenylmorpholino)ethyl group

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-17-11-16(12-18(28-2)21(17)29-3)22(26)23-13-20(25)24-9-10-30-19(14-24)15-7-5-4-6-8-15/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOTYJSSPDKIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.